3,5-Dinitro-4-propylbenzoic acid
Overview
Description
3,5-Dinitro-4-propylbenzoic acid is an aromatic organic compound characterized by the presence of two nitro groups and a propyl group attached to a benzoic acid core. This compound is known for its yellowish crystalline appearance and is utilized in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dinitro-4-propylbenzoic acid can be synthesized through the nitration of 4-propylbenzoic acid. The nitration process involves the use of concentrated sulfuric acid and fuming nitric acid. The reaction is typically carried out under controlled temperatures to ensure the selective introduction of nitro groups at the 3 and 5 positions on the benzene ring.
Nitration of 4-propylbenzoic acid:
Industrial Production Methods
Industrial production of this compound follows similar nitration procedures but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitro-4-propylbenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other substituents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Reduction: 3,5-Diamino-4-propylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dinitro-4-propylbenzoic acid is used in several scientific research applications:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its ability to interact with biological molecules.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 3,5-Dinitro-4-propylbenzoic acid involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The pathways involved include electron transfer processes and the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic acid: Similar structure but lacks the propyl group.
4-Nitrobenzoic acid: Contains only one nitro group.
3-Nitrobenzoic acid: Contains a single nitro group at the 3 position.
Uniqueness
3,5-Dinitro-4-propylbenzoic acid is unique due to the presence of both nitro groups and a propyl group, which confer distinct chemical reactivity and physical properties. The combination of these functional groups allows for specific interactions in chemical reactions and applications that are not possible with simpler nitrobenzoic acids.
Properties
IUPAC Name |
3,5-dinitro-4-propylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c1-2-3-7-8(11(15)16)4-6(10(13)14)5-9(7)12(17)18/h4-5H,2-3H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLVRZKLSKJPBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384267 | |
Record name | 3,5-dinitro-4-propylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
248595-12-2 | |
Record name | 3,5-dinitro-4-propylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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